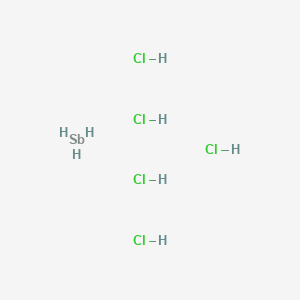
Stibane;pentahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stibane;pentahydrochloride can be synthesized through the reaction of antimony trioxide (Sb₂O₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction proceeds as follows: [ 2 \text{Sb}_2\text{O}_3 + 3 \text{LiAlH}_4 \rightarrow 4 \text{SbH}_3 + 1.5 \text{Li}_2\text{O} + 1.5 \text{Al}_2\text{O}_3 ] Alternatively, stibane can be produced by reacting antimony trichloride (SbCl₃) with sodium borohydride (NaBH₄): [ 4 \text{SbCl}_3 + 3 \text{NaBH}_4 \rightarrow 4 \text{SbH}_3 + 3 \text{NaCl} + 3 \text{BCl}_3 ]
Industrial Production Methods
Industrial production of this compound typically involves the reduction of antimony compounds with hydrogen gas in the presence of a catalyst. The process requires careful control of temperature and pressure to ensure the safe handling of the highly toxic and flammable stibane gas.
Analyse Chemischer Reaktionen
Types of Reactions
Stibane;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: Stibane is readily oxidized by oxygen or air to form antimony trioxide (Sb₂O₃) and water. [ 2 \text{SbH}_3 + 3 \text{O}_2 \rightarrow \text{Sb}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Decomposition: Stibane decomposes at elevated temperatures to produce antimony and hydrogen gas. [ 2 \text{SbH}_3 \rightarrow 3 \text{H}_2 + 2 \text{Sb} ]
Substitution: Stibane can undergo substitution reactions with various reagents to form stibanyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen, hydrogen, and various halides. Reactions are typically carried out under controlled conditions to prevent the release of toxic gases.
Major Products
The major products formed from the reactions of this compound include antimony trioxide, hydrogen gas, and various stibanyl derivatives.
Wissenschaftliche Forschungsanwendungen
Stibane;pentahydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of stibanyl compounds and other organometallic derivatives.
Biology: Investigated for its potential use in biological assays and as a tool for studying antimony metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of stibane;pentahydrochloride involves its interaction with sulfhydryl groups in enzymes and proteins. This interaction can inhibit enzyme activity and disrupt cellular processes. The compound’s toxicity is primarily due to its ability to interfere with tissue respiration and other vital functions.
Vergleich Mit ähnlichen Verbindungen
Stibane;pentahydrochloride can be compared to other pnictogen hydrides, such as:
Ammonia (NH₃): A lighter analogue of stibane with similar pyramidal molecular geometry.
Phosphine (PH₃): Another pnictogen hydride with similar chemical properties but lower toxicity.
Arsine (AsH₃): A heavier analogue of stibane with comparable toxicity and reactivity.
This compound is unique due to its specific reactivity and applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
Cl5H8Sb |
|---|---|
Molekulargewicht |
307.1 g/mol |
IUPAC-Name |
stibane;pentahydrochloride |
InChI |
InChI=1S/5ClH.Sb.3H/h5*1H;;;; |
InChI-Schlüssel |
QFJJIKGZKLCYFT-UHFFFAOYSA-N |
Kanonische SMILES |
Cl.Cl.Cl.Cl.Cl.[SbH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


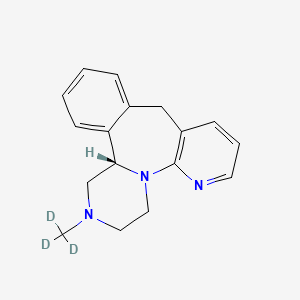
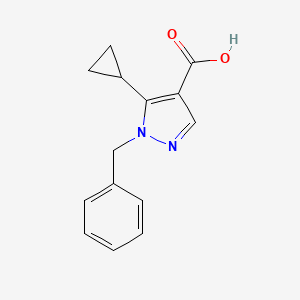
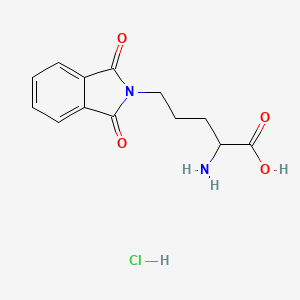

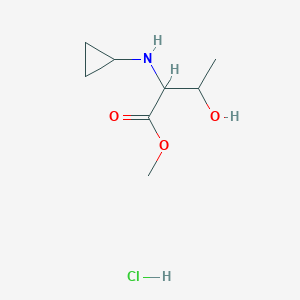
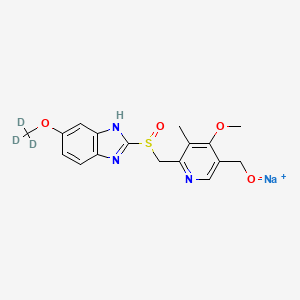
![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)

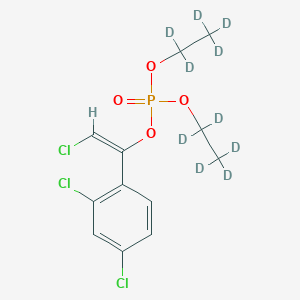
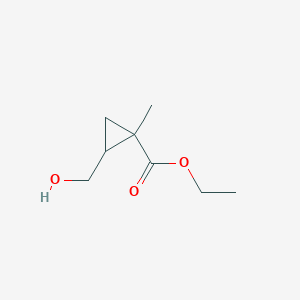

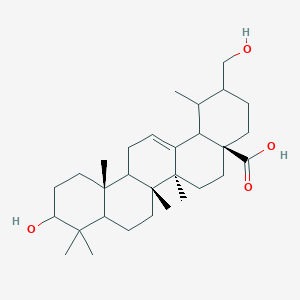
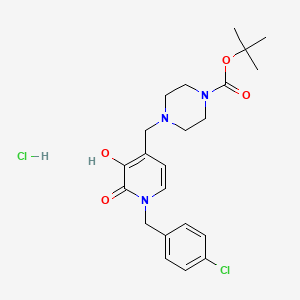
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
